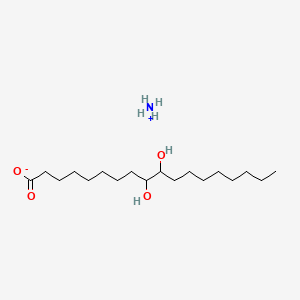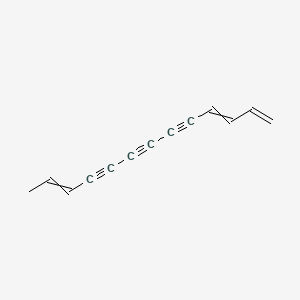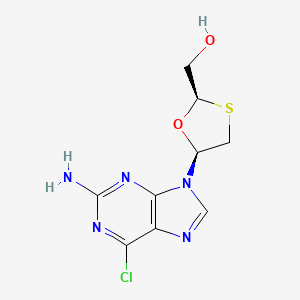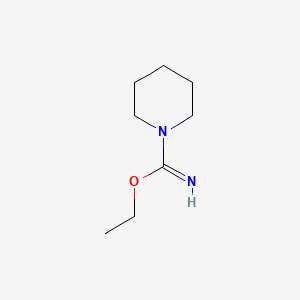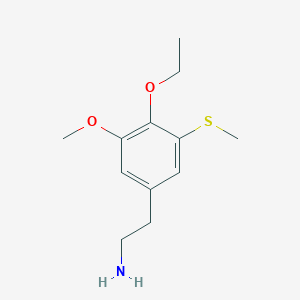
N-dianilinophosphorylaziridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-dianilinophosphorylaziridine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features an aziridine ring, which is known for its high strain energy and reactivity, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-dianilinophosphorylaziridine-1-carboxamide typically involves the reaction of aziridine-1-carboxamide with dianilinophosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of Aziridine-1-carboxamide: This can be achieved by reacting aziridine with a suitable carboxylating agent.
Reaction with Dianilinophosphoryl Chloride: The aziridine-1-carboxamide is then reacted with dianilinophosphoryl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-dianilinophosphorylaziridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the strained ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-dianilinophosphorylaziridine-1-carboxylic acid, while nucleophilic substitution can lead to various substituted aziridine derivatives.
Applications De Recherche Scientifique
N-dianilinophosphorylaziridine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-dianilinophosphorylaziridine-1-carboxamide involves its interaction with specific molecular targets. The aziridine ring’s high strain energy makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also feature an aziridine ring and exhibit similar reactivity.
Phenazine-1-carboxamide derivatives: Known for their biological activity and used in various medicinal applications.
Uniqueness
N-dianilinophosphorylaziridine-1-carboxamide is unique due to the presence of the dianilinophosphoryl group, which imparts distinct chemical properties and reactivity compared to other aziridine derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
14819-57-9 |
|---|---|
Formule moléculaire |
C15H17N4O2P |
Poids moléculaire |
316.29 g/mol |
Nom IUPAC |
N-dianilinophosphorylaziridine-1-carboxamide |
InChI |
InChI=1S/C15H17N4O2P/c20-15(19-11-12-19)18-22(21,16-13-7-3-1-4-8-13)17-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,16,17,18,20,21) |
Clé InChI |
ZYFFLFIQYQRVSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C(=O)NP(=O)(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



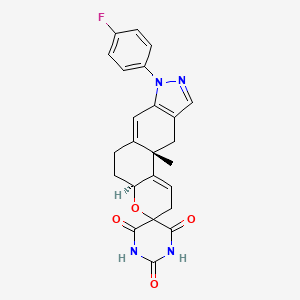
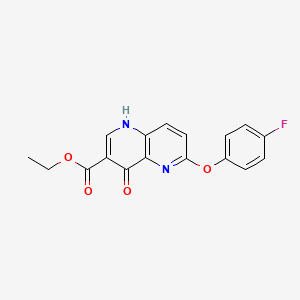
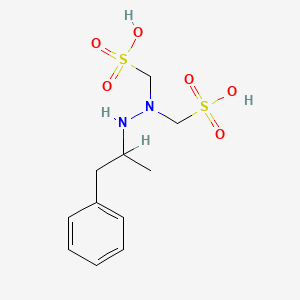
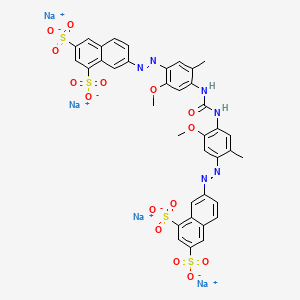

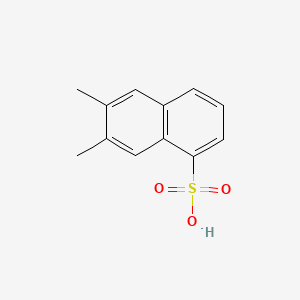
![1,3,5-Tris[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12789352.png)

